molecular formula C22H22N6O2 B2823472 (E)-8-(2-benzylidenehydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 375352-10-6

(E)-8-(2-benzylidenehydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2823472
CAS RN: 375352-10-6
M. Wt: 402.458
InChI Key: GNVISQAGBNPTBH-YDZHTSKRSA-N
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Description

(E)-8-(2-benzylidenehydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, related to the compound , have been investigated for their potential as multitarget drugs in the treatment of neurodegenerative diseases. These derivatives show promising activity as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This multifaceted approach could offer advantages over single-target therapeutics in neurodegenerative conditions (Brunschweiger et al., 2014).

5-HT Receptor Affinity and Pharmacological Evaluation

Compounds structurally similar to (E)-8-(2-benzylidenehydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity. The synthesis and evaluation of these derivatives demonstrate their potential in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

Synthesis Techniques

Research on the synthesis of related compounds has provided valuable insights into protective groups and synthesis strategies. For example, the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been a notable development. This has implications for the synthesis of compounds like this compound (Khaliullin & Shabalina, 2020).

Antirhinovirus Activity

Some derivatives of 9-benzyl-6-(dimethylamino)-9H-purines, which are structurally related to the compound , have shown promising antirhinovirus activity in cell culture. This suggests potential antiviral applications for similar compounds (Kelley et al., 1988).

Dual-Target Directed Ligands for Neurodegenerative Diseases

Research on N9-benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, relatives of the compound , indicates their potential as dual-target-directed ligands. They show antagonistic activity at A2A adenosine receptors and inhibit monoamine oxidase B (MAO-B), suggesting applications in neurodegenerative disease treatment (Załuski et al., 2019).

Antidepressant Activity

Derivatives of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, structurally similar to the compound , have shown potential antidepressant activity, suggesting a different mechanism of action from traditional antidepressants (Wessels et al., 1980).

properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-9-11-17(12-10-15)14-28-18-19(26(2)22(30)27(3)20(18)29)24-21(28)25-23-13-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVISQAGBNPTBH-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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